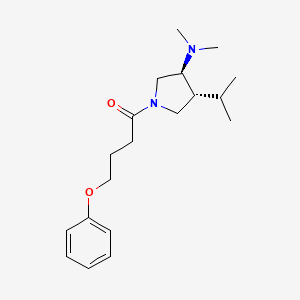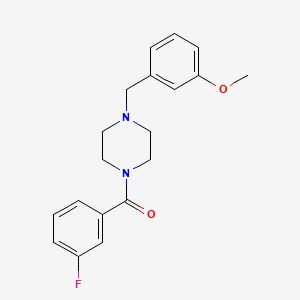![molecular formula C11H17BrN2S B5630340 1-[(4-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5630340.png)
1-[(4-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"1-[(4-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane" is a compound within the broader class of 1,4-diazepane derivatives, known for their varied applications in medicinal chemistry and material science. The compound is synthesized through specific reactions involving bromo-thienyl and diazepane units.
Synthesis Analysis
The synthesis of diazepane derivatives often involves multistep reactions, including coupling reactions, cyclization, and functional group transformations. For example, the synthesis of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes, closely related to the compound of interest, utilizes 1-methylhomopiperazine coupled with diazonium salts, showcasing the typical approach for synthesizing diazepane derivatives (Moser & Vaughan, 2004).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the properties and reactivity of a compound. X-ray diffraction analysis is a common method for determining the crystal and molecular structure of diazepane derivatives, providing insights into their conformation and electronic structure. For instance, the structural analysis of bis-triazene diazepane derivatives has been achieved through single-crystal X-ray diffraction, highlighting the typical structural features of these compounds (Moser & Vaughan, 2004).
Chemical Reactions and Properties
Diazepane derivatives participate in various chemical reactions, reflecting their chemical properties. These reactions include coupling reactions, nucleophilic substitutions, and cyclizations, which are pivotal in modifying the structure and thus the activity of the compounds. The reactivity is often influenced by the presence of substituents on the diazepane ring and the nature of the heteroatom-containing aromatic units attached to it.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of diazepane derivatives are influenced by their molecular structure. For example, compounds in this class can exist as crystalline solids or stable oils, and their physical state can affect their application and handling (Moser & Vaughan, 2004).
properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2S/c1-13-3-2-4-14(6-5-13)8-11-7-10(12)9-15-11/h7,9H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQSTBRSZGRGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(2-methoxyphenyl)cyclopentyl]phenol](/img/structure/B5630260.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-ethyl-N-methylpyrimidin-4-amine](/img/structure/B5630271.png)
![2-[(4-bromobenzyl)thio]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5630277.png)


![[(3R*,4R*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5630295.png)


![2-methoxy-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5630315.png)
![N-[(4'-{[(methylamino)carbonyl]amino}biphenyl-2-yl)methyl]propanamide](/img/structure/B5630323.png)

![2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-N,N-dimethyl-1-(2-methylphenyl)-2-oxoethanamine](/img/structure/B5630338.png)
![N,N-diethyl-1-[(5-oxo-1,6-naphthyridin-6(5H)-yl)acetyl]piperidine-3-carboxamide](/img/structure/B5630344.png)